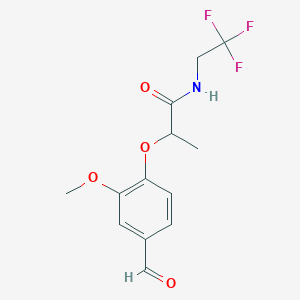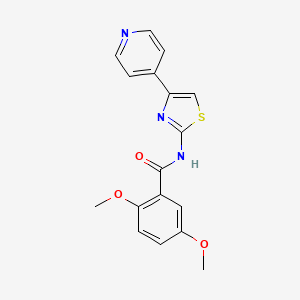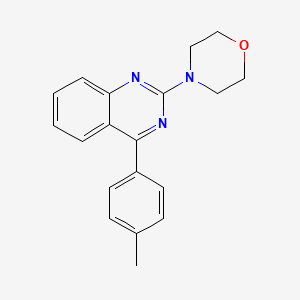
4-(4-(p-Tolyl)quinazolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(p-Tolyl)quinazolin-2-yl)morpholine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the morpholine ring in this compound enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have shown potential in inhibiting biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations, suggesting that these compounds may interact with the bacterial quorum sensing system .
Biochemical Pathways
They also curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together . These actions suggest that the compound may interfere with the biochemical pathways involved in biofilm formation and maintenance.
Result of Action
Related quinazolinone derivatives have been found to impede the twitching motility ofPseudomonas aeruginosa cells at sub-minimum inhibitory concentrations . This action could potentially reduce the pathogenicity and invasion potential of the bacteria.
Preparation Methods
Chemical Reactions Analysis
4-(4-(p-Tolyl)quinazolin-2-yl)morpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-(p-Tolyl)quinazolin-2-yl)morpholine has several scientific research applications:
Comparison with Similar Compounds
4-(4-(p-Tolyl)quinazolin-2-yl)morpholine can be compared with other quinazoline derivatives such as:
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR tyrosine kinase activity.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring, which enhances its pharmacological properties and differentiates it from other quinazoline derivatives .
Properties
IUPAC Name |
4-[4-(4-methylphenyl)quinazolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-16-4-2-3-5-17(16)20-19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJSAGAZMYALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
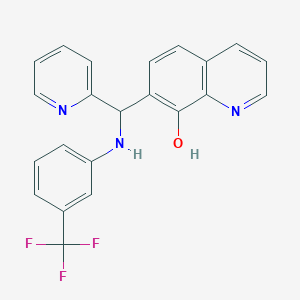
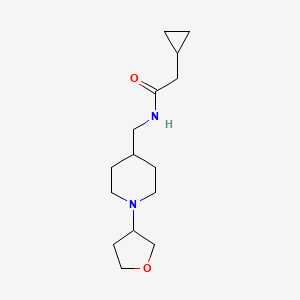
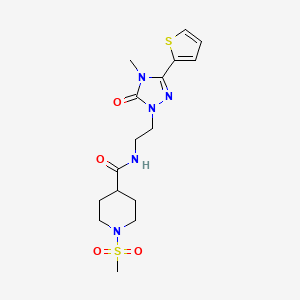
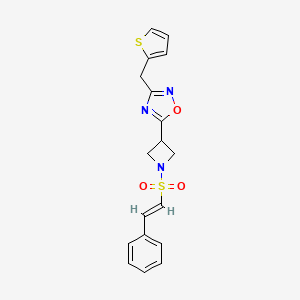
![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)
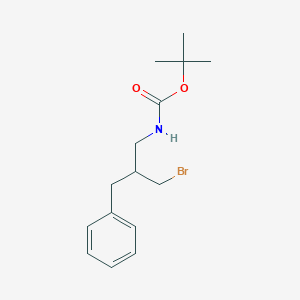
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
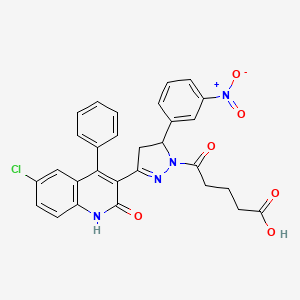
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
